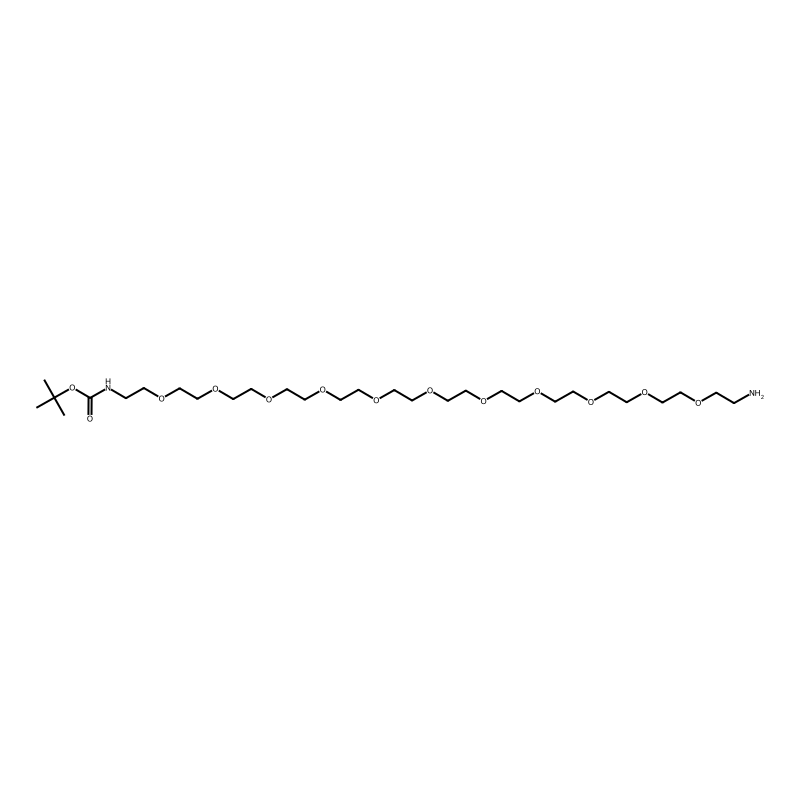

t-Boc-N-amido-PEG11-Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

General Uses: t-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Drug Delivery

Scientific Field: Biomedical Engineering

Summary of Application: t-Boc-N-amido-PEG11-Amine is used in drug delivery systems.

Methods of Application: The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc.

Synthesis of Antibody-Drug Conjugates (ADCs)

Scientific Field: Biochemistry

Summary of Application: t-Boc-N-amido-PEG11-Amine is used in the synthesis of antibody-drug conjugates (ADCs).

Methods of Application: The compound is used as a cleavable linker in the synthesis of ADCs.

t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group and an amido linkage. It is commonly utilized in bioconjugation chemistry due to its unique structure, which enhances solubility and reactivity. The compound has a molecular formula of C29H60N2O13 and a molecular weight of 644.79 g/mol, making it a versatile building block for various chemical applications, particularly in drug delivery systems and materials science .

t-Boc-N-Amido-PEG11-Amine does not have a direct mechanism of action as it's a linker molecule. Its function is to covalently attach other molecules together in bioconjugation reactions [].

- Bioconjugation: This linker is used to attach biomolecules like antibodies, drugs, or imaging agents to other molecules like nanoparticles or proteins [, ]. The PEG spacer improves the water solubility of the final conjugate [, ].

- Controlled release: The Boc group can be used as a temporary protection for the amine group, allowing for a controlled release of the functionality upon deprotection [].

- Specific safety data for t-Boc-N-Amido-PEG11-Amine is not available in publicly accessible scientific databases.

- However, as a general guideline, organic compounds should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated environment. It is recommended to consult the supplier's safety data sheet (SDS) for specific handling information.

- Substitution Reactions: The amino group can react with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, facilitating the formation of amide bonds.

- Deprotection Reactions: The Boc group can be removed under mild acidic conditions, yielding a free amine that can further engage in various coupling reactions .

Major Products Formed- Substituted PEG Derivatives: Resulting from reactions with carboxylic acids and NHS esters.

- Free Amine: Produced after the deprotection of the Boc group, which can then undergo additional reactions.

The biological activity of t-Boc-N-amido-PEG11-Amine is primarily attributed to its reactivity with biological molecules. Its amino group can form stable bonds with various targets, impacting cellular processes such as signaling pathways and gene expression. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous environments, making it suitable for biological applications .

The synthesis of t-Boc-N-amido-PEG11-Amine typically involves:

- PEGylation: The initial step where PEG chains are attached to an amine group.

- Protection: The amino group is subsequently protected with a Boc group to prevent unwanted side reactions during further processing.

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality .

t-Boc-N-amido-PEG11-Amine finds applications in various fields:

- Bioconjugation Chemistry: Used as a linker molecule to connect biomolecules for therapeutic purposes.

- Drug Delivery Systems: Enhances the solubility and bioavailability of drugs.

- Materials Science: Utilized in the development of new materials with specific functional properties .

Studies on t-Boc-N-amido-PEG11-Amine have shown its potential to interact with various biomolecules, influencing cellular functions. Its ability to form stable bonds through its amino group allows it to participate in significant biochemical processes, which can be harnessed in drug development and therapeutic applications .

Several compounds share structural similarities with t-Boc-N-amido-PEG11-Amine, each offering unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| t-Boc-N-amido-PEG8-Amine | Shorter PEG chain | May have different solubility profiles |

| Boc-NH-PEG11-N3 | Contains azide group for Click Chemistry | Suitable for bioconjugation via Click reactions |

| t-Boc-N-amido-PEG11-Tos | Contains tosyl group; easier nucleophilic substitution | Versatile for various coupling reactions |

| Boc-NH-PEG11-Azide | Azide functionality; useful in bioconjugation | Engages in Click Chemistry |

These compounds are distinguished by their functional groups and chain lengths, which affect their reactivity and suitability for specific applications. t-Boc-N-amido-PEG11-Amine stands out due to its balance of hydrophilicity and reactivity, making it particularly valuable in bioconjugation and drug delivery contexts .

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.